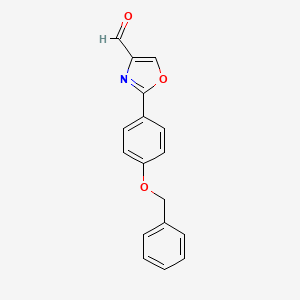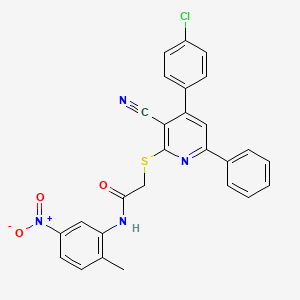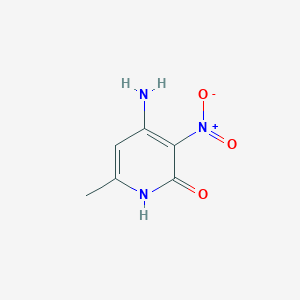![molecular formula C9H14N2O2 B11769728 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 723335-17-9](/img/structure/B11769728.png)
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and three methyl groups. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through the cyclization of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine under high-temperature conditions with the aid of a catalyst . The reaction involves the formation of a bicyclic structure with the incorporation of methyl groups at specific positions.
Industrial Production Methods
Commercial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The process is optimized to achieve high yields and purity, making it suitable for large-scale industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Wirkmechanismus
The mechanism of action of 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its role as a strong nucleophile and base. The compound’s two unhindered tertiary amine groups allow it to effectively participate in nucleophilic substitution and catalysis . It acts by donating electron pairs to electrophilic centers, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but lacks the methyl groups present in 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Quinuclidine: Another bicyclic compound with a similar framework but with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct nucleophilic and catalytic properties. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
723335-17-9 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
QVZKJWWTHLOLKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C(=O)N1C)(NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)



![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)









